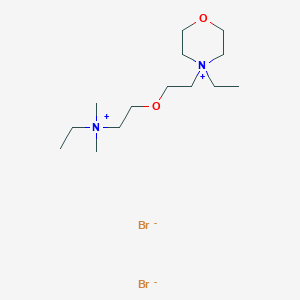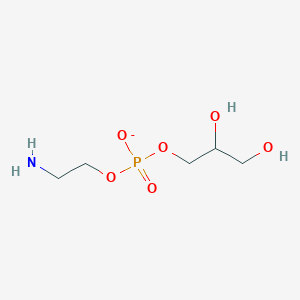![molecular formula C24H26N6O2 B14101176 (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B14101176.png)
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a benzimidazole moiety, and a piperazine ring, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group. The benzimidazole moiety is then synthesized separately and coupled with the pyrazole intermediate. Finally, the piperazine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Examples include (3-(4-chlorophenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone and (3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperidin-1-yl)methanone .
(3-(3-methoxyphenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone: can be compared with other compounds containing pyrazole, benzimidazole, and piperazine moieties.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C24H26N6O2 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26N6O2/c1-28-22-9-4-3-8-19(22)25-23(28)16-29-10-12-30(13-11-29)24(31)21-15-20(26-27-21)17-6-5-7-18(14-17)32-2/h3-9,14-15H,10-13,16H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
DMDIMTDRRQCFIY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC(=NN4)C5=CC(=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-cyclohexyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101093.png)
![4-[4-(benzyloxy)phenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14101095.png)


![9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101118.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B14101132.png)
![3-(2,5-dimethylbenzyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14101136.png)

![1-(3,4-Dimethoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101153.png)

![2-[4-(4-Bromo-phenyl)-5-methyl-1H-pyrazol-3-yl]-5-(2-methyl-allyloxy)-phenol](/img/structure/B14101161.png)

![4-Methoxy-3-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]benzaldehyde](/img/structure/B14101168.png)
